molecular formula C21H19ClN6O2 B2832051 5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1115896-13-3

5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2832051
CAS No.: 1115896-13-3
M. Wt: 422.87
InChI Key: ZYXUHOQDZRZAKP-UHFFFAOYSA-N
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Description

5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining an oxazole ring, a triazole ring, and an amide group, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-amino-2-oxazoline derivative.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, often using 3-chlorobenzyl chloride as the starting material.

    Formation of the Triazole Ring:

    Amidation Reaction: The final step involves the formation of the amide bond, typically achieved through a condensation reaction between the carboxylic acid derivative of the triazole and an amine, such as o-toluidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazole or triazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Reduced oxazole or triazole derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound shows potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, such as dyes, pigments, or polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxamide
  • 5-amino-1-(3-chlorophenyl)-1H-imidazole-4-carboxamide
  • 5-amino-1-(3-chlorophenyl)-1H-pyrrole-4-carboxamide

Uniqueness

Compared to these similar compounds, 5-amino-1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-N-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide stands out due to the presence of both the oxazole and triazole rings. This dual-ring system provides enhanced stability and reactivity, making it a more versatile compound for various applications.

Properties

IUPAC Name

5-amino-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2/c1-12-6-3-4-9-16(12)24-20(29)18-19(23)28(27-26-18)11-17-13(2)30-21(25-17)14-7-5-8-15(22)10-14/h3-10H,11,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXUHOQDZRZAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=CC=C4)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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